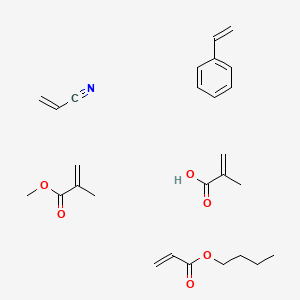

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;prop-2-enenitrile;styrene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Butyl prop-2-enoate; methyl 2-methylprop-2-enoate; 2-methylprop-2-enoic acid; prop-2-enenitrile; styrene” is a mixture of several important organic compounds, each with unique properties and applications. These compounds are widely used in various industries, including polymer production, adhesives, coatings, and pharmaceuticals.

Preparation Methods

Butyl prop-2-enoate: The reaction is followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .

Methyl 2-methylprop-2-enoate:

2-methylprop-2-enoic acid:

Prop-2-enenitrile:

Styrene: Styrene is produced by the dehydrogenation of ethylbenzene in the presence of a catalyst at high temperatures .

Chemical Reactions Analysis

Butyl prop-2-enoate: Butyl prop-2-enoate undergoes polymerization reactions to form poly(butyl acrylate), which is used in adhesives, coatings, and sealants. It can also undergo copolymerization with other monomers such as styrene and vinyl acetate .

Methyl 2-methylprop-2-enoate: Methyl 2-methylprop-2-enoate undergoes polymerization to form poly(methyl methacrylate), which is used in the production of acrylic glass and other plastic materials .

2-methylprop-2-enoic acid: 2-methylprop-2-enoic acid can undergo esterification reactions to form various methacrylate esters, which are used in the production of polymers and resins .

Prop-2-enenitrile: Prop-2-enenitrile undergoes polymerization to form polyacrylonitrile, which is used in the production of synthetic fibers and plastics .

Styrene: Styrene undergoes polymerization to form polystyrene, which is used in the production of plastic products, insulation materials, and packaging .

Scientific Research Applications

Butyl prop-2-enoate: Butyl prop-2-enoate is used in the production of adhesives, coatings, and sealants. It is also used in the manufacture of inks, resins, and packaging materials .

Methyl 2-methylprop-2-enoate: Methyl 2-methylprop-2-enoate is used in the production of acrylic glass, bone cement, and various plastic materials. It is also used in the manufacture of coatings, adhesives, and sealants .

2-methylprop-2-enoic acid: 2-methylprop-2-enoic acid is used in the production of methacrylate esters, which are used in the manufacture of polymers, resins, and coatings .

Prop-2-enenitrile: Prop-2-enenitrile is used in the production of synthetic fibers, plastics, and rubber. It is also used as a precursor in the synthesis of various chemicals .

Styrene: Styrene is used in the production of polystyrene, which is used in the manufacture of plastic products, insulation materials, and packaging .

Mechanism of Action

The mechanism of action for these compounds varies depending on their specific applications. For example, in polymerization reactions, the compounds undergo free radical polymerization, where the double bonds in the monomers are broken and new bonds are formed to create long polymer chains .

Comparison with Similar Compounds

Butyl prop-2-enoate: Similar compounds include ethyl acrylate and methyl acrylate. Butyl prop-2-enoate is unique due to its higher flexibility and lower volatility .

Methyl 2-methylprop-2-enoate: Similar compounds include ethyl methacrylate and butyl methacrylate. Methyl 2-methylprop-2-enoate is unique due to its high transparency and hardness .

2-methylprop-2-enoic acid: Similar compounds include acrylic acid and crotonic acid. 2-methylprop-2-enoic acid is unique due to its ability to form highly durable and weather-resistant polymers .

Prop-2-enenitrile: Similar compounds include vinyl chloride and vinyl acetate. Prop-2-enenitrile is unique due to its high strength and resistance to chemicals .

Styrene: Similar compounds include vinyl toluene and alpha-methylstyrene. Styrene is unique due to its high clarity and ease of processing .

Properties

CAS No. |

31392-42-4 |

|---|---|

Molecular Formula |

C27H37NO6 |

Molecular Weight |

471.6 g/mol |

IUPAC Name |

butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;prop-2-enenitrile;styrene |

InChI |

InChI=1S/C8H8.C7H12O2.C5H8O2.C4H6O2.C3H3N/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3;1-3(2)4(5)6;1-2-3-4/h2-7H,1H2;4H,2-3,5-6H2,1H3;1H2,2-3H3;1H2,2H3,(H,5,6);2H,1H2 |

InChI Key |

GYHPVTNCFXYVCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC#N.C=CC1=CC=CC=C1 |

physical_description |

Liquid |

Related CAS |

31392-42-4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.